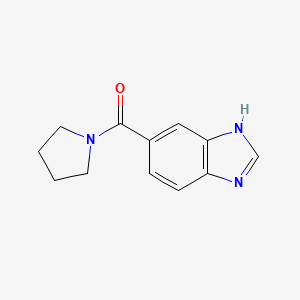![molecular formula C13H18N4O3 B7458541 [1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-ACP and is a derivative of amorphous calcium phosphate (ACP). CPP-ACP has been extensively studied for its use in dental treatments, and its potential as a drug delivery system.
Wirkmechanismus
CPP-ACP works by binding to tooth enamel and dentin, forming a protective layer that helps to prevent demineralization and promote remineralization. CPP-ACP also helps to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the mineral that makes up tooth enamel and bone. Additionally, CPP-ACP has been shown to inhibit the growth of oral bacteria, which helps to prevent tooth decay.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have several biochemical and physiological effects, including promoting remineralization of tooth enamel and dentin, enhancing bone regeneration, and inhibiting the growth of oral bacteria. CPP-ACP has also been shown to be biocompatible and non-toxic, making it suitable for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-ACP has several advantages for lab experiments, including its high purity and yield, biocompatibility, and non-toxicity. However, CPP-ACP can be difficult to synthesize and purify, which can limit its availability for some experiments. Additionally, CPP-ACP may not be suitable for some applications due to its specific properties and mechanism of action.
Zukünftige Richtungen
There are several future directions for research on CPP-ACP, including exploring its potential use in other fields, such as drug delivery and bone tissue engineering. Additionally, further research is needed to optimize the synthesis and purification of CPP-ACP, and to better understand its mechanism of action and biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and efficacy of CPP-ACP in various applications.
Synthesemethoden
CPP-ACP can be synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-amino-2-pyrazinecarboxylic acid followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain pure CPP-ACP. The synthesis of CPP-ACP has been optimized to produce high yields and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
CPP-ACP has been extensively studied for its use in dental treatments, including the prevention and treatment of dental caries. CPP-ACP has been shown to promote remineralization of enamel and dentin, which helps to prevent tooth decay. Additionally, CPP-ACP has been used as a drug delivery system for various drugs, including antibiotics and anticancer drugs. CPP-ACP has also been studied for its potential use in bone tissue engineering, as it has been shown to enhance bone regeneration.
Eigenschaften
IUPAC Name |
[1-(cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(12(18)17-9-4-2-3-5-9)20-13(19)10-11(14)16-7-6-15-10/h6-9H,2-5H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSKSMLKHLONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

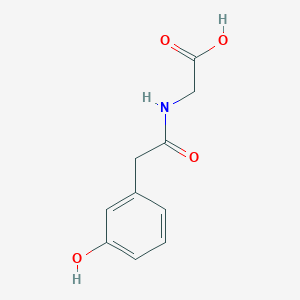
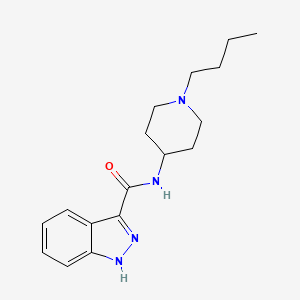
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
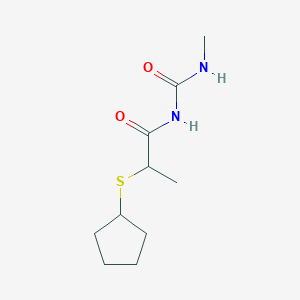
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
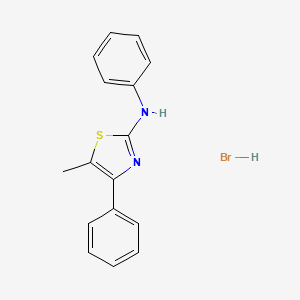
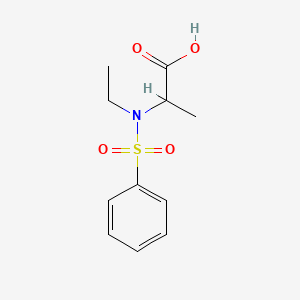

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
